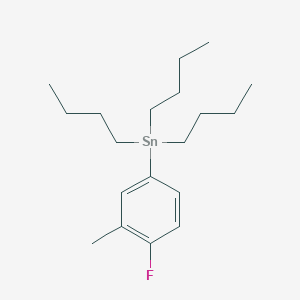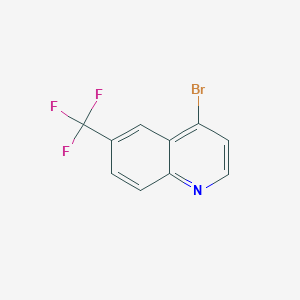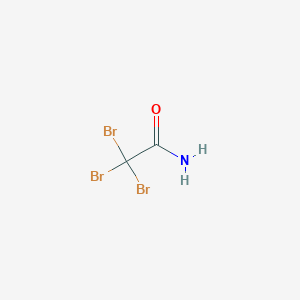
フェレデテートナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ferric sodium ethylenediaminetetraacetate, commonly known as ferric sodium EDTA, is a coordination complex formed from ferric ions and ethylenediaminetetraacetic acid (EDTA). It is widely used as a chelating agent to bind metal ions, making them soluble in water. This compound is particularly known for its applications in agriculture, medicine, and industry due to its ability to sequester metal ions.
科学的研究の応用
Sodium feredetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in analytical chemistry and environmental testing.
Biology: Employed in cell culture media to prevent metal ion precipitation and to study metal ion transport in biological systems.
Medicine: Utilized in iron fortification of foods and as a treatment for iron deficiency anemia.
Industry: Applied in agriculture as a micronutrient to treat iron chlorosis in plants and in water treatment to remove heavy metals.
作用機序
Target of Action
Sodium feredetate, also known as Ferric sodium EDTA, primarily targets the body’s iron stores . Iron is an essential element for various cellular functions, including enzymatic processes, DNA synthesis, oxygen transport, and mitochondrial energy generation .
Mode of Action
It breaks down within the gastrointestinal tract and releases elemental iron, which is then absorbed . In the case of Ferric sodium EDTA, it works by interacting with and destroying hemocyanin, a copper-based compound found in the blood of molluscs and arthropods .
Biochemical Pathways
Iron deficiency can occur in many chronic inflammatory conditions, including congestive cardiac failure, chronic kidney disease, and inflammatory bowel disease .
Pharmacokinetics
It is known that sodium feredetate is a water-soluble edta compound with higher bioavailability than the ferrous iron salt preparations . This suggests that it may have a favorable absorption profile.
Result of Action
The primary result of Sodium feredetate’s action is the replenishment of iron stores and the normalization of haemoglobin levels . This can improve quality of life, morbidity, prognosis in chronic disease, and outcomes in pregnancy .
Action Environment
The action of Sodium feredetate can be influenced by various environmental factors. For instance, food and beverages containing caffeine may reduce iron absorption . On the other hand, foods rich in vitamin C increase the absorption of iron . It is also recommended to take Sodium feredetate separately from antacids .
生化学分析
Biochemical Properties
Sodium feredetate plays a crucial role in biochemical reactions. It is involved in the process of replenishing iron stores and returning the haemoglobin to a normal level . The compound interacts with various enzymes, proteins, and other biomolecules, although the specific interactions are not fully annotated .
Cellular Effects
Sodium feredetate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of Sodium feredetate can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Sodium feredetate can vary with different dosages in animal models . Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not fully documented.
Metabolic Pathways
Sodium feredetate is involved in various metabolic pathways, including those related to iron metabolism . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Sodium feredetate is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
Sodium feredetate is synthesized by reacting ferric chloride with disodium EDTA in an aqueous solution. The reaction typically occurs under neutral to slightly alkaline conditions to ensure the complete dissolution of EDTA. The chemical equation for the synthesis is as follows:
FeCl3+Na2EDTA→Fe(EDTA)Na+2NaCl
Industrial Production Methods
In industrial settings, ferric sodium EDTA is produced by combining ferric salts with EDTA in large reactors. The reaction mixture is then filtered to remove any insoluble impurities, and the resulting solution is concentrated and crystallized to obtain the final product. The process is designed to ensure high purity and yield of the compound.
化学反応の分析
Types of Reactions
Sodium feredetate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where the ferric ion (Fe^3+) is reduced to ferrous ion (Fe^2+).
Substitution Reactions: The EDTA ligand can be replaced by other ligands in the presence of stronger chelating agents.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid and oxidizing agents like hydrogen peroxide.
Substitution: Strong chelating agents such as ethylenediamine or diethylenetriamine can be used under controlled pH conditions.
Major Products
Redox Reactions: The major products include ferrous EDTA and free radicals.
Substitution Reactions: The products depend on the substituting ligand but generally include new metal-ligand complexes.
類似化合物との比較
Similar Compounds
Calcium disodium EDTA: Used as a food preservative and in medicine to treat lead poisoning.
Disodium EDTA: Commonly used in cosmetics and pharmaceuticals as a stabilizer.
Tetrasodium EDTA: Employed in industrial cleaning and water treatment.
Uniqueness
Sodium feredetate is unique due to its specific ability to chelate ferric ions, making it particularly effective in applications requiring iron supplementation or removal. Its stability and solubility in water distinguish it from other EDTA salts, making it a preferred choice in agriculture and medicine.
特性
CAS番号 |
15708-41-5 |
|---|---|
分子式 |
C10H12FeN2NaO8 |
分子量 |
367.05 g/mol |
IUPAC名 |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) |
InChI |
InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 |
InChIキー |
MKWYFZFMAMBPQK-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] |
Key on ui other cas no. |
15708-41-5 |
物理的記述 |
Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; |
ピクトグラム |
Irritant |
関連するCAS |
15275-07-7 (Parent) |
同義語 |
ammonium ferric edetate EDTA Fe(III) EDTA ferric ammonium Fe(III)-EDTA Fe(III)-edta complex (1:1) Fe(III)-EDTA, ammonium salt Fe(III)-EDTA, potassium salt Fe(III)-EDTA, sodium salt Fe(III)-EDTA, sodium salt, trihydrate ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen ferric EDTA ferric sodium edetate ferric-edta hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III) iron(III) EDTA Irostrene monoferric edetate NaFeEDTA sodium feredetate sodium iron EDTA Sytron |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate](/img/structure/B152584.png)





